Home > Products > Building Blocks P6528 > 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride
1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride - 1185302-61-7

1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride

Catalog Number: EVT-1679874
CAS Number: 1185302-61-7
Molecular Formula: C12H19Cl2FN2
Molecular Weight: 281.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

  • Compound Description: S29 is a potent anticancer drug that acts as a cytoplasmic tyrosine kinase (c-SRC) inhibitor. It is being investigated for its antitumor effects, particularly in aggressive neuroblastomas [, ].
  • Relevance: While S29 shares the 4-fluorobenzyl group with 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, the core structures differ significantly. The research focuses on using graphene oxide nanosheets as potential carriers for S29 to improve its cellular uptake and pharmacokinetics [, ]. This does not imply a direct structural relationship to 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

  • Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase []. It was developed based on structural modifications of the lead compound N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234) and guided by QSAR predictions [].

N-Phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl)

  • Compound Description: Acrylfentanyl is a synthetic opioid analogue of fentanyl, identified as a new psychoactive substance (NPS) []. It is associated with a high risk of fatal intoxication [].

(2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine (I)

  • Compound Description: This compound served as a lead structure in a structure-activity relationship (SAR) study exploring inhibitors of monoamine transporters, specifically the dopamine transporter (DAT) [].

5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine

  • Compound Description: This compound is a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors [].
  • Relevance: Though both this compound and 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride contain a piperidin-4-yl subunit, their overall structures and target activities differ. The research highlights the development of a practical synthesis route for the target compound, emphasizing its importance in medicinal chemistry [].

(S)-2,2,6,6-Tetramethyl-N-(pyrrolidin-2-ylmethyl)piperidin-4-amine

  • Compound Description: This compound is a proline-derived organocatalyst with demonstrated efficiency in asymmetric Michael addition reactions, achieving high diastereo- and enantioselectivity [].
  • Relevance: While this catalyst and 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride both contain a piperidin-4-amine core, their structural differences and applications are significant. This catalyst's success in asymmetric synthesis highlights the importance of chirality in drug development [].

5-(Nitroheteroaryl)-1,3,4-thiadiazoles containing a piperidin-4-ol moiety

  • Compound Description: These compounds were synthesized and evaluated for in vitro leishmanicidal activity against Leishmania major. They were designed based on existing active compounds with linear amino alcohol substituents, aiming to explore the impact of cyclization on activity [].

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives

  • Compound Description: This series of Biginelli dihydropyrimidine derivatives was synthesized and screened for antimicrobial, antifungal, and antimalarial activity [].

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound's synthesis was described, highlighting an efficient eight-step process starting from oxoacetic acid monohydrate [].

1-(4-Fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine

  • Compound Description: This compound was formed unexpectedly during an attempted synthesis of 1-(4-fluorobenzyl)-6-isopropoxy-N-(1-methylpiperidin-4-yl)-1H-benzo[d]imidazol-2-amine, a potential antihistamine [].

(+)-R,R-4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol ((+)-R,R-D-84)

  • Compound Description: (+)-R,R-D-84 is a promising selective dopamine transporter (DAT) inhibitor with high affinity for the target [].

SB-772077-B (4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine)

  • Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor that exhibits potent pulmonary vasodilator effects in rats []. It shows greater potency in decreasing pulmonary arterial pressure than other Rho kinase inhibitors like Y-27632 and fasudil [].
  • Relevance: There is no direct structural relation between SB-772077-B and 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. The paper investigates SB-772077-B's effects on pulmonary hypertension and its potential therapeutic application in related disorders []. This does not imply any structural connection to 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives

  • Compound Description: This is a series of newly designed and synthesized compounds evaluated for their inhibitory activity against acetylcholinesterase (AChE) []. Some demonstrated moderate activity [].

3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

  • Compound Description: These are two [, , ]triazolo[4,3-a]pyridine derivatives identified as potential antimalarial agents through virtual screening and in vitro evaluation against Plasmodium falciparum. They exhibited good inhibitory activity against the parasite [].

N-[4-(4-fluorobenzyl)piperidin-1-yl]-N′-(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxamide

  • Compound Description: This compound is a highly selective antagonist of the NR2B subtype of NMDA receptors. It demonstrates high affinity (IC50 of 5 nM) in [3H]Ro-25,6981 binding assays [].

6-Quinoxalin-2,3-14C2-amine and its derivatives

  • Compound Description: This research details the synthesis of 6-quinoxalin-2,3-14C2-amine and its derivatives using high specific activity ethanedial-1,2-14C2 [].
  • Relevance: There is no direct structural relationship between these compounds and 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. The focus of this study is on the development of synthetic methods for incorporating radiolabeled carbon into quinoxaline derivatives, highlighting the importance of radiolabeling in drug discovery and development [].

4-Substituted 1,2,4-triazoles

  • Compound Description: These compounds were synthesized through the reaction of N,N′-dimethylformamide azine dihydrochloride (DMFA·2HCl) with meta- and para-substituted aminobenzoate esters [].
  • Relevance: While both these triazoles and 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride are heterocyclic compounds, their core structures and functionalities differ. The study investigates the influence of intramolecular hydrogen bonding on the formation of these specific triazoles, highlighting the importance of understanding reaction mechanisms in organic synthesis [].

2-[4(4-Fluorobenzyl)piperidin-1-yl]-2-oxo-N-(2-oxo-2,3-dihydrobenzoxazol-6-yl)acetamide

  • Compound Description: A new crystalline form of this compound has been developed [].
  • Relevance: This compound shares the 4-(4-fluorobenzyl)piperidin-1-yl substructure with 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, suggesting they might share similar physicochemical properties or be synthesized through similar routes. The development of a new crystalline form highlights the importance of polymorphism in drug development [], potentially influencing the bioavailability and stability of the compound.

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

  • Compound Description: This compound acts as both an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) modulator and is under investigation as a potential anticancer agent, particularly for treating non-small cell lung cancer (NSCLC), including brain metastases [].

N-(9,9-Dipropyl-9H-fluoren-2-yl)-7-(piperidin-1-yl)-2,1,3-benzothiadiazol-4-amine

  • Compound Description: The crystal structure of this compound has been determined using X-ray crystallography [].

N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine

  • Compound Description: The crystal structure of this compound has been determined using X-ray crystallography [].
  • Compound Description: This research describes the development of efficient synthetic approaches for constructing these triazole derivatives. These methods employ readily available starting materials and offer diverse structural variations [].
  • Relevance: Although structurally distinct from 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, the research on these triazole derivatives highlights the versatility of heterocyclic chemistry in drug discovery [].

N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4- carboxamide

  • Compound Description: This compound is recognized for its ability to upregulate the low-density lipoprotein (LDL) receptor. A novel and more practical synthetic route for this compound has been developed, resulting in improved yield and efficiency [].
  • Relevance: Both this compound and 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride share the piperidin-4-yl substructure. The successful development of a new synthetic method for this LDL receptor upregulator emphasizes the importance of optimizing synthetic routes for biologically active compounds [].

N-[11C]‐Methyl‐piperidin‐4‐yl 2‐cyclohexyl‐2‐hydroxy‐2‐phenylacetate (VC-004)

  • Compound Description: VC-004 is a novel radioligand designed for the detection of cerebral muscarinic receptors using positron emission tomography (PET) []. The active (R)-isomer exhibits high affinity for muscarinic receptors [].
  • Relevance: VC-004 shares a piperidin-4-yl core with 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, indicating a potential for exploring similar chemical modifications to target muscarinic receptors. The development of VC-004 as a PET radioligand highlights the importance of radiolabeling techniques in studying receptor distribution and function in the brain [].

Monoaquabenzoato-2,5,8-triaza-1,9-di(2-fluorobenzyl)nonanecopper(II) benzoate dihydrate

  • Compound Description: The crystal structure of this copper(II) complex, synthesized using a 2-fluorobenzyl substituted ligand, has been characterized. The complex features a five-coordinate copper center and exhibits a network of hydrogen bonds [].

5-Chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulphonyl)-phenyl]-pyrimidine-2,4-diamine

  • Compound Description: This research introduces two new crystalline forms (A and B) of this compound. These forms, developed to improve bioavailability, are intended for use in drugs targeting anaplastic lymphoma kinase (ALK)-mediated disorders, including various cancers [].
  • Compound Description: These novel piperidin-4-one derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus (Gram-positive) and Enterobacter sp. (Gram-negative) []. Compound (III), containing a thiosemicarbazide moiety, showed superior antimicrobial activity compared to compound (II) [].

4-Chloro-N,N-diethyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

  • Compound Description: The crystal structure of this compound has been determined by X-ray crystallography [].

N-(piperidin-4-yl)-4H-3,1-benzo(thia/oxa)zines-2-amines

  • Compound Description: These are a class of substituted compounds described in the context of pharmaceutical development and therapeutic applications [].

N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031)

  • Compound Description: SUVN-G3031 is a potent and selective histamine H3 receptor (H3R) inverse agonist. It displays robust wake-promoting activity and is under development for the treatment of sleep disorders [].
  • Compound Description: NA-332 is a complex formed by encapsulating the O-benzoyloxime derivative of a diazabicyclononanone compound within β-cyclodextrin. This complex demonstrates promising analgesic activity, surpassing the potency of tramadol in preclinical studies [].
  • Relevance: This compound, while containing a bicyclic ring system, is structurally distinct from 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. The research highlights the potential of diazabicyclo[3.3.1]nonane derivatives and their formulation into cyclodextrin complexes for developing new analgesics [].

2-(1-(2-Chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2)

  • Compound Description: Compound w2 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis. It shows promise as a therapeutic agent for inflammatory bowel disease (IBD) [].

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Compound Description: This compound's crystal structure has been determined, revealing two independent molecules in the asymmetric unit. These molecules exhibit distinct conformations, highlighting the flexibility of the piperidine ring [].

1-(2,4-Dichlorophenyl)-1H-pyrazoles

  • Compound Description: This research details the synthesis and evaluation of a series of 1-(2,4-dichlorophenyl)-1H-pyrazole derivatives as potential cannabinoid receptor CB1 antagonists. These compounds were designed based on the structural features of Rimonabant, a known CB1 antagonist [].

((1‐(4‐Methoxyphenethyl)piperidin‐4‐yl)amino)methyl)‐5‐hydroxy‐1‐methylpyridin‐4(1H)‐one (VIId)

  • Compound Description: VIId is a novel compound designed as a potential acetylcholinesterase (AChE) inhibitor for Alzheimer's disease treatment. It exhibited weaker but promising AChE inhibition compared to donepezil in in vitro assays [].
  • Relevance: VIId and 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride share the substituted piperidin-4-yl moiety, suggesting potential exploration of similar chemical space for designing AChE inhibitors. The research highlights the importance of molecular docking and dynamics simulations in understanding the binding interactions of potential inhibitors with AChE [].
Overview

1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It is classified as a piperidine derivative, which is a common scaffold in drug design due to its ability to interact with various biological targets. The compound's molecular formula is C12H19Cl2FN2C_{12}H_{19}Cl_{2}FN_{2}, and it is known for its role in the development of inhibitors for specific biological pathways, particularly in cancer and neurological research.

Source and Classification

This compound can be sourced from various chemical suppliers, including VWR and Sigma-Aldrich, where it is available for research purposes. It falls under the classification of organic compounds, specifically as an amine due to the presence of the amino group in its structure. The dihydrochloride form indicates that it contains two hydrochloride groups, which enhances its solubility in water and makes it suitable for biological assays .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride typically involves several steps:

  1. Formation of the Piperidine Ring: The initial step often includes the reaction of 2-fluorobenzyl chloride with piperidine in the presence of a base to form 1-(2-fluorobenzyl)piperidin-4-amine.
  2. Hydrochloride Salt Formation: The amine product can then be treated with hydrochloric acid to form the dihydrochloride salt. This process usually involves dissolving the amine in an appropriate solvent followed by the gradual addition of hydrochloric acid until precipitation occurs.
  3. Purification: The crude product may require purification through recrystallization or column chromatography to achieve a high-purity compound suitable for further biological evaluation .
Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride features a piperidine ring substituted with a 2-fluorobenzyl group at the nitrogen atom. The arrangement of atoms can be represented as follows:

  • Molecular Formula: C12H19Cl2FN2C_{12}H_{19}Cl_{2}FN_{2}
  • Molecular Weight: Approximately 276.19 g/mol
  • CAS Number: 1185302-61-7

The structural formula indicates that it has two chlorine atoms (from the dihydrochloride), one fluorine atom, and two nitrogen atoms .

Chemical Reactions Analysis

Reactions and Technical Details

1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride can participate in various chemical reactions typical of amines, such as:

  • N-Alkylation: It can undergo N-alkylation reactions where the nitrogen atom is further substituted with different alkyl groups.
  • Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides, which are useful in medicinal chemistry.
  • Coupling Reactions: This compound can be used as a building block in coupling reactions to synthesize more complex molecules, particularly those aimed at inhibiting specific enzymes or receptors .
Mechanism of Action

The mechanism of action for 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride primarily relates to its interaction with biological targets such as enzymes or receptors involved in disease pathways. For instance, it has been studied for its potential role as an inhibitor of histone deacetylases (HDACs), which are crucial in cancer biology.

Process and Data

Upon binding to HDACs, this compound may alter gene expression by preventing the removal of acetyl groups from histones, thus leading to an increase in gene transcription associated with tumor suppression . The specific binding affinity and kinetic parameters would typically be evaluated through biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Melting Point: The melting point is reported around 190–194 °C, indicating good thermal stability.

Chemical Properties

  • Solubility: Highly soluble in water due to the presence of hydrochloride groups.
  • Hazard Classification: Considered an irritant; appropriate safety measures should be taken when handling .
Applications

1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride has several scientific applications:

  • Medicinal Chemistry: It serves as a key intermediate in synthesizing compounds aimed at treating cancer and other diseases through HDAC inhibition.
  • Biological Research: Used extensively in studies focusing on gene regulation and epigenetics due to its effect on histone modification.

Properties

CAS Number

1185302-61-7

Product Name

1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride

IUPAC Name

1-[(2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride

Molecular Formula

C12H19Cl2FN2

Molecular Weight

281.19 g/mol

InChI

InChI=1S/C12H17FN2.2ClH/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15;;/h1-4,11H,5-9,14H2;2*1H

InChI Key

HUUXUEJYEJNIOX-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)CC2=CC=CC=C2F.Cl.Cl

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=C2F.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.